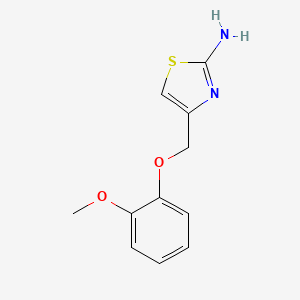

4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenoxy group attached to the thiazole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxyphenol with a suitable thiazole precursor. One common method is the nucleophilic substitution reaction where 2-methoxyphenol reacts with a halomethylthiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Schiff Base Formation

The 2-amino group undergoes condensation with aldehydes to form Schiff bases, a reaction leveraged in nanoparticle functionalization .

Example Reaction

-

Reagents : Benzaldehyde, Fe3O4 nanoparticles, ethanol.

-

Product : Fe3O4@Schiff base conjugate.

-

Application : Enhanced antibacterial activity against S. aureus and E. coli (inhibition zones: 14–18 mm) .

Heterocyclic Annulation

The amine participates in cyclocondensation to form fused heterocycles, as demonstrated in oxadiazole and thiadiazole derivatives .

General Procedure

-

Reagents : Aryloxyacetic acids, POCl3.

Key Spectral Data for Analogous Products

| Compound | IR (C=N stretch) | 1H-NMR (δ, ppm) |

|---|---|---|

| 6a | 1599 cm⁻¹ | 4.34 (s, CH2), 6.45 (s, thiazole-CH) |

Coordination Chemistry

The thiazole-2-amine moiety acts as a ligand for metal ions, enabling applications in catalysis and biomedicine.

Example: Fe3O4 Nanoparticle Coating

-

Method : Sonication of Fe3O4 with the thiazole derivative in ethanol.

-

Characterization :

Antibacterial Activity

Coated nanoparticles exhibit dose-dependent antibacterial effects:

| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | 16 ± 1.2 | 64 | |

| Escherichia coli | 14 ± 0.8 | 128 |

Demethylation of Methoxy Group

Under acidic conditions, the methoxy group can undergo hydrolysis:

Reaction

-

Reagents : HBr (48%), reflux.

-

Product : 4-(2-Hydroxyphenoxymethyl)-1,3-thiazol-2-amine.

-

Significance : Alters electronic properties for downstream functionalization.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine, have demonstrated significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli . For instance, modifications in the thiazole structure have been shown to enhance antibacterial efficacy, with minimum inhibitory concentrations (MIC) ranging from 2 to 32 µg/mL for related compounds .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| Related Thiazole Derivative | Escherichia coli | 15 |

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study on similar thiazole derivatives showed that they could inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The most potent derivative exhibited IC50 values between 0.36 and 0.86 μM against various cancer cell lines . This suggests that this compound may also possess significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| SGC-7901 | 0.36 |

| MCF-7 | 0.55 |

| A549 | 0.86 |

Anti-inflammatory Activity

Thiazole derivatives have been reported to exhibit anti-inflammatory effects by modulating cytokine production. For instance, compounds similar to this compound have shown the ability to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

Case Study 1: Antibacterial Efficacy

In a study focused on the antibacterial efficacy of thiazole derivatives, researchers synthesized several compounds and tested their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that the presence of specific substituents on the thiazole ring significantly influenced antibacterial activity.

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action of thiazole derivatives revealed that they disrupt microtubule dynamics in cancer cells. This disruption leads to cell cycle arrest at the G2/M phase, which is critical for developing new anticancer therapies.

Wirkmechanismus

The mechanism of action of 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one

- 2-Methoxyphenyl isocyanate

Uniqueness

4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine stands out due to its unique combination of the thiazole ring and methoxyphenoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its anticancer and antibacterial properties.

Chemical Structure

The compound features a thiazole ring, which is known for its role in numerous bioactive molecules. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds related to this compound can inhibit tubulin polymerization, a critical process in cell division.

Key Findings:

- Tubulin Inhibition : A related compound, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was shown to inhibit tubulin polymerization effectively and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase in cancer cell lines .

- Cytotoxicity : Various thiazole derivatives have demonstrated cytotoxic effects against multiple human cancer cell lines. For instance, derivatives have been tested against HepG2 (liver cancer) and SGC-7901 (gastric cancer) cells, showing promising results in inducing apoptosis and cell cycle arrest .

Antibacterial Activity

In addition to anticancer effects, thiazole compounds exhibit antibacterial properties. The 2-aminothiazole series has been particularly noted for its activity against Mycobacterium tuberculosis.

Key Findings:

- Inhibition of Mycobacterium tuberculosis : Compounds within this series have shown sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis, indicating strong potential as novel anti-tubercular agents .

- Mechanism of Action : The mode of action appears not to involve iron chelation but rather the ability to disrupt bacterial cell wall synthesis or function .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives:

- Antiproliferative Activity : A study synthesized various thiazole derivatives and assessed their antiproliferative activity on several cancer cell lines. Compounds showed varying degrees of efficacy, with some achieving IC50 values in the low micromolar range .

- Bactericidal Activity : Another study focused on the antibacterial properties of thiazole-coated nanoparticles against E. coli and Staphylococcus aureus, demonstrating significant bactericidal effects .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-[(2-methoxyphenoxy)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-9-4-2-3-5-10(9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPRZLWFPUQMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.